molecular formula C15H13NO2 B12837354 4-Hydroxy-cinnamanilide

4-Hydroxy-cinnamanilide

Cat. No.: B12837354
M. Wt: 239.27 g/mol
InChI Key: YAGRPHZXEPGAOZ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-Hydroxyphenyl)-N-phenylacrylamide is an organic compound characterized by the presence of a hydroxyphenyl group and a phenylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Hydroxyphenyl)-N-phenylacrylamide typically involves the reaction of 4-hydroxybenzaldehyde with aniline in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for (E)-3-(4-Hydroxyphenyl)-N-phenylacrylamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Hydroxyphenyl)-N-phenylacrylamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions may vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-3-(4-Hydroxyphenyl)-N-phenylacrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-Hydroxyphenyl)-N-phenylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the phenylacrylamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-Hydroxyphenyl)acrylamide
  • (E)-3-(4-Hydroxyphenyl)-N-methylacrylamide
  • (E)-3-(4-Hydroxyphenyl)-N-ethylacrylamide

Uniqueness

(E)-3-(4-Hydroxyphenyl)-N-phenylacrylamide is unique due to the presence of both a hydroxyphenyl group and a phenylacrylamide moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide

InChI

InChI=1S/C15H13NO2/c17-14-9-6-12(7-10-14)8-11-15(18)16-13-4-2-1-3-5-13/h1-11,17H,(H,16,18)/b11-8+

InChI Key

YAGRPHZXEPGAOZ-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.